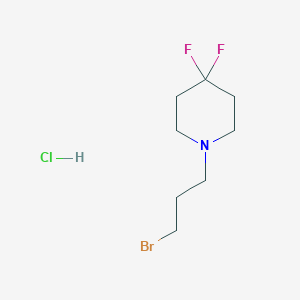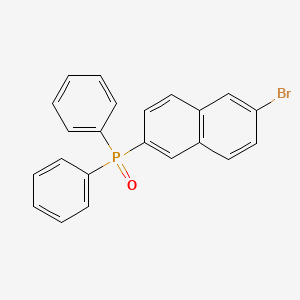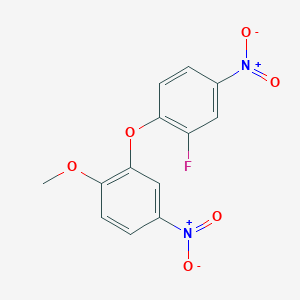
2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole is an organic compound characterized by the presence of fluorine and nitro groups attached to a phenoxy and anisole structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole typically involves the reaction of 2-fluoro-4-nitrophenol with 4-nitroanisole under specific conditions. One common method includes the use of N,N-diisopropylethylamine as a base and chlorobenzene as a solvent, with the reaction mixture heated to 140°C for 18 hours . After the reaction, the mixture is treated with aqueous sodium hydroxide and extracted with chloroform to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxy derivatives.
Reduction: Amino derivatives.
Oxidation: Quinones or other oxidized phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer properties.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and nitro groups can influence the compound’s binding affinity and specificity. For example, the nitro groups can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Fluoro-4-nitrophenoxy)-3-methoxypropanehydrazide
- 8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine
- Phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate
Uniqueness
2-(2-Fluoro-4-nitrophenoxy)-4-nitroanisole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of novel compounds with tailored biological activities and material properties.
Eigenschaften
Molekularformel |
C13H9FN2O6 |
|---|---|
Molekulargewicht |
308.22 g/mol |
IUPAC-Name |
2-(2-fluoro-4-nitrophenoxy)-1-methoxy-4-nitrobenzene |
InChI |
InChI=1S/C13H9FN2O6/c1-21-12-5-3-9(16(19)20)7-13(12)22-11-4-2-8(15(17)18)6-10(11)14/h2-7H,1H3 |
InChI-Schlüssel |
OPNHQQIZHMUPMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


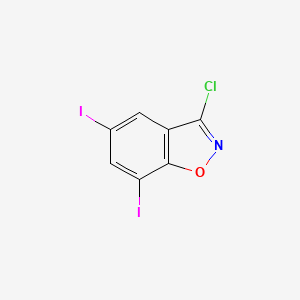

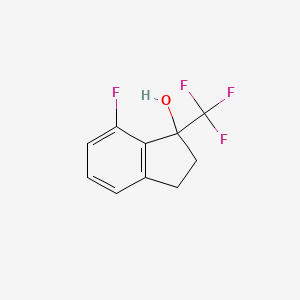
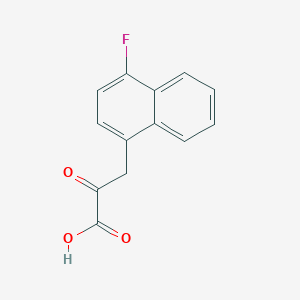
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)

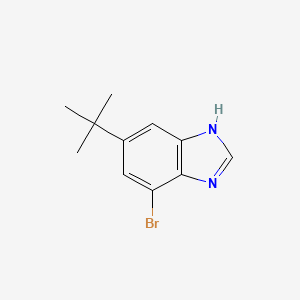
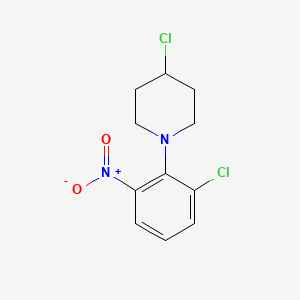
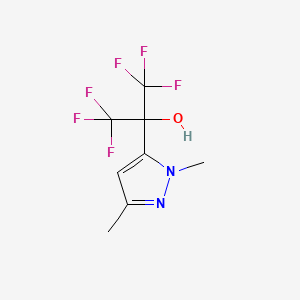
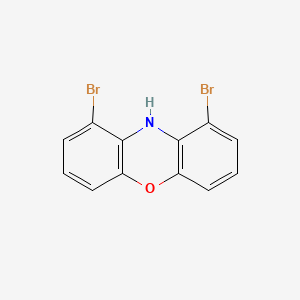
![Tert-butyl ((6-(7-hydroxythieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13703700.png)

